2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

Catalog No.
S836473
CAS No.
1227593-98-7
M.F
C7H5BrF3NO
M. Wt
256.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

CAS Number

1227593-98-7

Product Name

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

IUPAC Name

2-bromo-3-methoxy-4-(trifluoromethyl)pyridine

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

InChI

InChI=1S/C7H5BrF3NO/c1-13-5-4(7(9,10)11)2-3-12-6(5)8/h2-3H,1H3

InChI Key

HHYFLARGJJVIKY-UHFFFAOYSA-N

SMILES

COC1=C(C=CN=C1Br)C(F)(F)F

Canonical SMILES

COC1=C(C=CN=C1Br)C(F)(F)F

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a bromine atom at the second position, a methoxy group at the third position, and a trifluoromethyl group at the fourth position of the pyridine ring. Its molecular formula is C₇H₅BrF₃N₀, and it has a molecular weight of 256.02 g/mol. The compound is notable for its unique combination of halogen and functional groups, which may influence its chemical reactivity and biological properties .

The reactivity of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine can be attributed to the electrophilic nature of the bromine atom and the electron-withdrawing effects of the trifluoromethyl group. Typical reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in a variety of substitution reactions, often facilitated by the methoxy group acting as a leaving group under certain conditions.
  • Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems .
  • Electrophilic Aromatic Substitution: The presence of electron-donating groups like methoxy can direct further substitutions on the aromatic ring.

Several synthetic routes have been proposed for the preparation of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine:

  • Bromination of 3-Methoxy-4-(trifluoromethyl)pyridine: This method involves the direct bromination of an existing pyridine derivative using bromine or N-bromosuccinimide under controlled conditions.
  • Regioselective Deprotonation: A more advanced synthetic route may involve deprotonation at the C-3 position followed by electrophilic trapping with a suitable brominating agent.
  • Functional Group Transformations: Starting from simpler pyridine derivatives, functional groups can be introduced sequentially to yield the target compound through methods such as methylation followed by trifluoromethylation.

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine finds potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a precursor or intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Similar compounds are often explored for their potential as agrochemicals.
  • Materials Science: Its unique properties may be exploited in developing novel materials with specific electronic or optical characteristics .

Interaction studies involving 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine could focus on its binding affinity with various biological targets. Research on similar compounds indicates that halogenated pyridines can interact with enzymes or receptors through hydrogen bonding or π-stacking interactions. Detailed studies would be necessary to elucidate its specific interactions and mechanisms of action within biological systems.

Several compounds share structural similarities with 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine:

Compound NameCAS NumberKey Features
2-Methoxy-4-(trifluoromethyl)pyridine219715-34-1Lacks bromine substituent
3-Bromo-2-methoxy-4-methylpyridine717843-51-1Contains methyl group instead of trifluoromethyl
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine1214377-42-0Bromine at position five
3-Bromo-2-(trifluoromethoxy)pyridine1086393-00-1Contains trifluoromethoxy instead of methoxy
4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine53935681Different substitution pattern

These compounds exhibit variations in their substituents which may affect their chemical properties and biological activities, highlighting the uniqueness of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine in terms of its specific halogen and functional group arrangement .

Halogenated pyridines are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. Their utility arises from the carbon-halogen bond, which enables diverse functionalization through cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. For example, bromopyridines serve as precursors for Suzuki-Miyaura couplings, while chloropyridines undergo amination or etherification. The regioselectivity of halogenation is a key challenge, with methods such as Zincke imine intermediates and phosphine-mediated strategies addressing positional selectivity.

Table 1: Common Halogenated Pyridines and Their Applications

CompoundKey ApplicationsReferences
2-Chloro-5-(trifluoromethyl)pyridineAgrochemical intermediates
3-Bromo-pyridinePharmaceutical building blocks
2,3,5-TrichloropyridineHerbicide synthesis

Historical Context of Trifluoromethylpyridine Chemistry

Trifluoromethylpyridines (TFMPs) emerged as significant motifs in the mid-20th century, with the first synthesis reported in 1947. Industrial-scale production began in the 1980s, driven by demand for agrochemicals like fluazifop. Advances in vapor-phase chlorination/fluorination and cyclocondensation reactions enabled efficient TFMP synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, making TFMP derivatives prevalent in 40% of fluorinated pesticides.

Significance of 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine in Contemporary Research

This compound (C₇H₅BrF₃NO) combines three functional groups:

  • Bromine at position 2: Facilitates cross-coupling reactions.
  • Methoxy at position 3: Directs electrophilic substitution and modulates electronic effects.
  • Trifluoromethyl at position 4: Enhances bioavailability and chemical stability.

Its unique substitution pattern enables applications in:

  • Pharmaceuticals: Intermediate for kinase inhibitors and antiviral agents.
  • Agrochemicals: Precursor to herbicides with improved selectivity.
  • Materials science: Building block for ligands in catalysis.

Positional Classification within Pyridine Derivatives

The compound belongs to the 2,3,4-trisubstituted pyridine class, characterized by:

  • Electronic effects: The trifluoromethyl group (-CF₃) is electron-withdrawing, while methoxy (-OCH₃) is electron-donating, creating a polarized ring system.
  • Steric profile: Substituents at positions 2 and 4 impose steric hindrance, influencing reaction pathways.

Table 2: Substituent Effects on Pyridine Reactivity

PositionSubstituentElectronic EffectReactivity Influence
2BromineWeakly deactivatingActivates for nucleophilic substitution
3MethoxyActivatingDirects electrophiles to C-4
4TrifluoromethylStrongly deactivatingStabilizes adjacent charges

XLogP3

2.7

Dates

Modify: 2023-08-16

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